

# (4-methyl-4H-1,2,4-triazol-3-yl)methanol IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (4-methyl-4H-1,2,4-triazol-3-yl)methanol

**Cat. No.:** B1317090

[Get Quote](#)

An In-Depth Technical Guide to **(4-methyl-4H-1,2,4-triazol-3-yl)methanol**: Synthesis, Characterization, and Applications in Medicinal Chemistry

## Abstract

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and favorable physicochemical properties.<sup>[1][2]</sup> This five-membered heterocycle is a key component in a wide array of clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of a specific, valuable building block: **(4-methyl-4H-1,2,4-triazol-3-yl)methanol**. We will delve into its systematic nomenclature, detailed synthetic protocols with mechanistic justifications, robust methods for spectroscopic and structural characterization, and its strategic application as a synthon for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

## Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is **(4-methyl-4H-1,2,4-triazol-3-yl)methanol**. The structure consists of a 1,2,4-triazole ring methylated at the N4 position, with a hydroxymethyl (-CH<sub>2</sub>OH) group attached to the C3 position. This substitution pattern is crucial for its chemical reactivity and interaction with biological targets.

The presence of the triazole ring, with its three nitrogen atoms, allows for significant hydrogen bonding capabilities, while the methyl group at N4 blocks a potential site of metabolism and tautomerization, locking the scaffold's geometry.<sup>[5]</sup> The primary alcohol functional group serves as a key handle for synthetic elaboration.

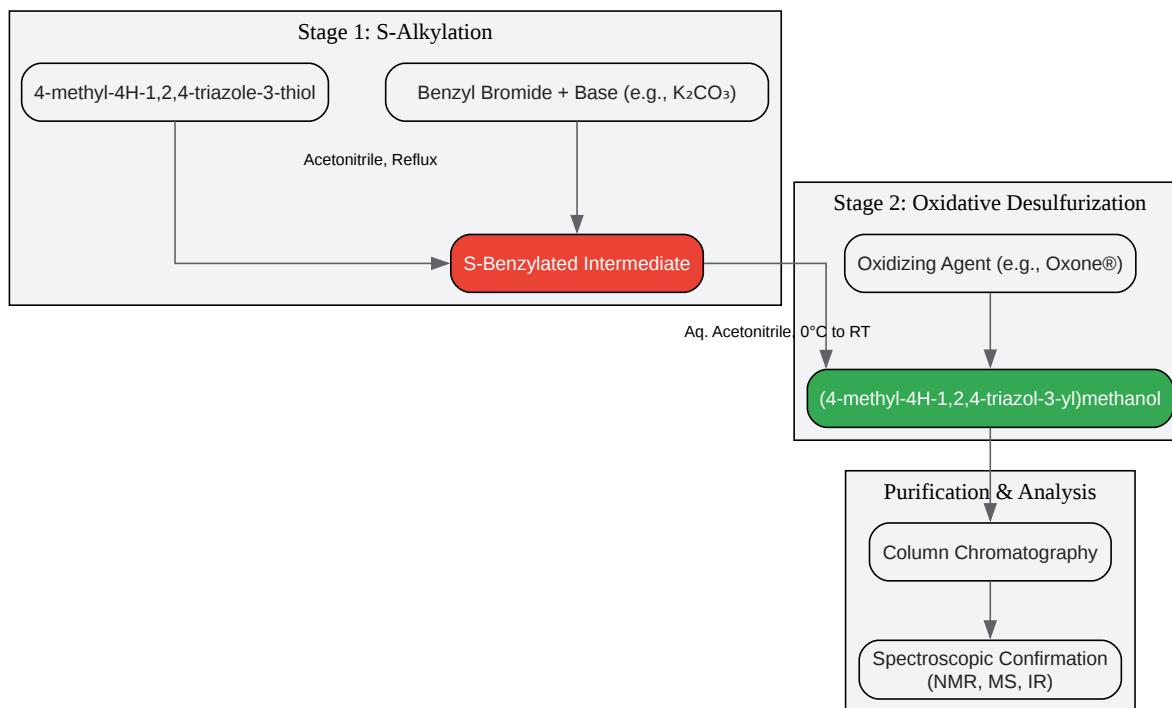
Table 1: Physicochemical Properties of **(4-methyl-4H-1,2,4-triazol-3-yl)methanol**

Property	Value	Source
IUPAC Name	(4-methyl-4H-1,2,4-triazol-3-yl)methanol	IUPAC
Molecular Formula	C <sub>4</sub> H <sub>7</sub> N <sub>3</sub> O	-
Molecular Weight	113.12 g/mol	-
CAS Number	3177-83-9	Sigma-Aldrich
Appearance	White to off-white solid (Predicted)	-
H-Bond Donors	1 (from -OH)	Computed
H-Bond Acceptors	3 (from N1, N2, and -OH)	Computed
Predicted LogP	-0.8 to -0.5	Computed
Predicted Solubility	Soluble in water, methanol, DMSO	-

## Synthesis Methodology: A Validated Protocol

The synthesis of **(4-methyl-4H-1,2,4-triazol-3-yl)methanol** is not commonly reported as a final product but can be reliably achieved from its corresponding thiol precursor, 4-methyl-4H-1,2,4-triazole-3-thiol, which is commercially available.<sup>[6]</sup> The following two-stage protocol describes a robust pathway involving S-alkylation followed by oxidative desulfurization. This method is chosen for its high efficiency and the relative stability of the intermediates.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-methyl-4H-1,2,4-triazol-3-yl)methanol**.

## Step-by-Step Protocol

Part 1: Synthesis of 3-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazole

- Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-4H-1,2,4-triazole-3-thiol (5.0 g, 43.4 mmol), potassium carbonate ( $\text{K}_2\text{CO}_3$ , 7.2 g, 52.1 mmol), and acetonitrile (100 mL).

- Rationale: Acetonitrile is an excellent polar aprotic solvent for this S-alkylation.  $K_2CO_3$  is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile without causing side reactions.
- Reaction: Add benzyl bromide (5.7 mL, 47.7 mmol) dropwise to the stirring suspension.
  - Rationale: Benzyl bromide is a highly reactive alkylating agent. The benzyl group is chosen as a protective group for the sulfur because it can be readily cleaved under oxidative conditions in the next step.
- Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
  - Rationale: Heating ensures the reaction proceeds to completion in a reasonable timeframe. TLC monitoring is crucial to prevent the formation of side products from over-reaction.
- Workup: Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
- Purification: Recrystallize the crude product from ethanol/water or purify by flash column chromatography on silica gel to yield the pure S-benzylated intermediate.

## Part 2: Synthesis of **(4-methyl-4H-1,2,4-triazol-3-yl)methanol**

- Reagent Preparation: Dissolve the purified 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole (from Part 1, ~40 mmol) in a mixture of acetonitrile (80 mL) and water (80 mL) in a 500 mL flask. Cool the solution in an ice bath to 0-5°C.
- Oxidation: In a separate beaker, dissolve Oxone® (potassium peroxymonosulfate, ~4.0 equivalents) in water and add it slowly to the cooled reaction mixture, ensuring the temperature does not exceed 10°C.
  - Rationale: Oxone® is a powerful but manageable oxidizing agent that will oxidize the sulfide to a sulfoxide and then a sulfone, which is an excellent leaving group. The

subsequent hydrolysis in the aqueous medium cleaves the C-S bond, ultimately leading to the desired alcohol.

- Reaction: Stir the mixture vigorously at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
- Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a test with potassium iodide-starch paper is negative (indicating no remaining oxidant). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (using a dichloromethane/methanol gradient) to yield **(4-methyl-4H-1,2,4-triazol-3-yl)methanol** as a white solid.
  - Self-Validation: The final product's identity and purity (>98%) must be confirmed via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS).

## Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are summarized below.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
<sup>1</sup> H NMR	$\delta$ (ppm) in DMSO-d <sub>6</sub> : ~8.3 (s, 1H, H-5), ~5.0-5.5 (t, 1H, -OH, exchanges with D <sub>2</sub> O), ~4.5 (d, 2H, -CH <sub>2</sub> -), ~3.4 (s, 3H, N-CH <sub>3</sub> ).
<sup>13</sup> C NMR	$\delta$ (ppm) in DMSO-d <sub>6</sub> : ~155 (C3), ~145 (C5), ~55 (CH <sub>2</sub> OH), ~31 (N-CH <sub>3</sub> ).
FT-IR	(cm <sup>-1</sup> ): 3400-3200 (broad, O-H stretch), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1640 (C=N stretch), ~1050 (C-O stretch).[7]
Mass Spec (ESI+)	m/z: 114.0665 [M+H] <sup>+</sup> , 136.0485 [M+Na] <sup>+</sup> .
X-ray Crystallography	Would provide definitive 3D structure, showing a planar triazole ring and specific bond lengths/angles.[8][9]

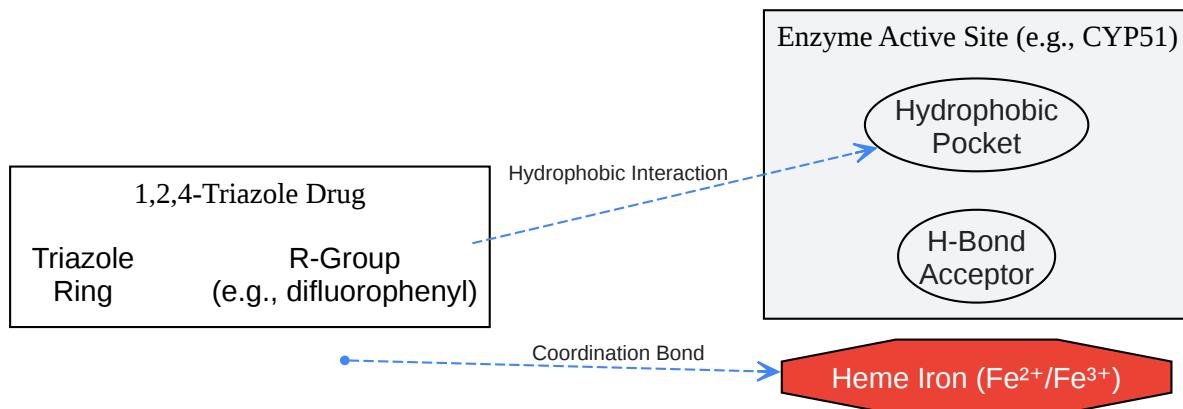
## The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a passive linker; it is an active pharmacophore. Its utility stems from several key properties:

- **Metabolic Stability:** The aromatic heterocycle is resistant to metabolic degradation, increasing the half-life of drugs.[10]
- **Receptor Interaction:** The nitrogen atoms act as excellent hydrogen bond acceptors and donors, facilitating strong and specific binding to enzyme active sites.[10]
- **Physicochemical Modulation:** The triazole moiety can improve the solubility and polarity of a molecule, enhancing its pharmacokinetic profile.[5]

A prime example is its role in antifungal agents. Triazole antifungals like fluconazole inhibit the fungal cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, effectively shutting down ergosterol synthesis, which is vital for the fungal cell membrane integrity.[4][11]

## Pharmacophore Interaction Model



[Click to download full resolution via product page](#)

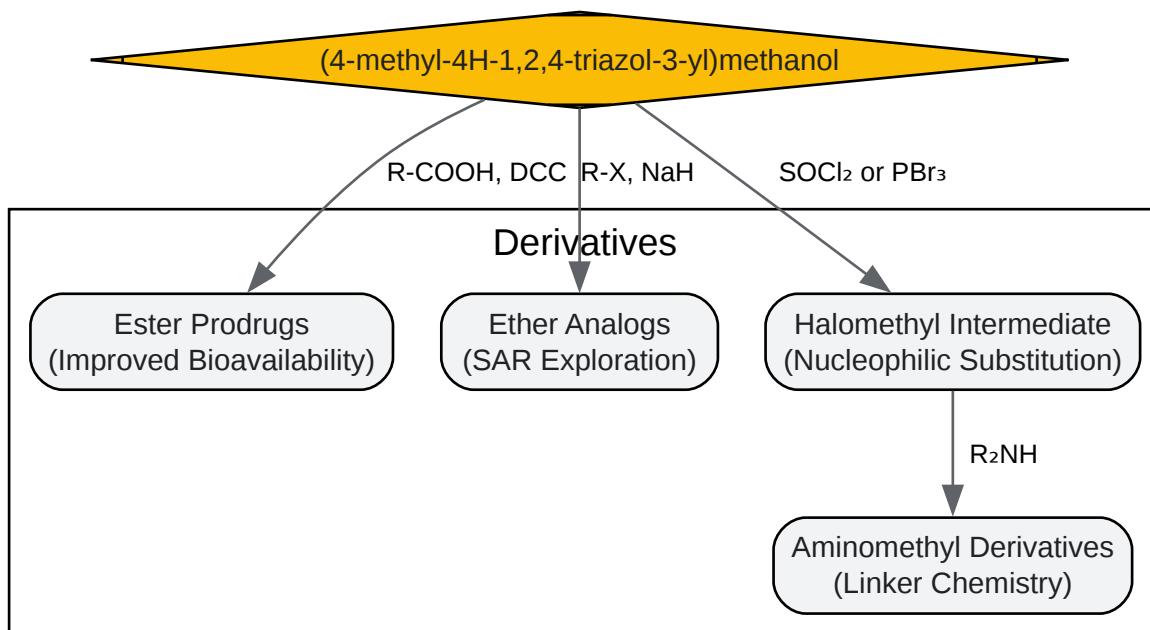
Caption: Generalized interaction of a 1,2,4-triazole drug with a target enzyme.

## (4-methyl-4H-1,2,4-triazol-3-yl)methanol as a Synthon

The title compound is an exceptionally useful synthon, or building block, for creating libraries of more complex molecules in drug discovery campaigns. The primary alcohol (-CH<sub>2</sub>OH) is a versatile functional handle for a variety of chemical transformations.

- **Esterification:** The alcohol can be readily converted to esters, which can act as prodrugs, improving bioavailability. The ester moiety can be cleaved *in vivo* by esterase enzymes to release the active parent drug.
- **Etherification:** Formation of ethers allows for the introduction of larger, more complex side chains, enabling exploration of the structure-activity relationship (SAR) in different regions of the target's binding pocket.
- **Halogenation:** Conversion of the alcohol to a halide (e.g., -CH<sub>2</sub>Cl) creates an electrophilic center, perfect for coupling with nucleophiles like amines or thiols to build larger molecules.

## Potential Derivatization Pathways



[Click to download full resolution via product page](#)

Caption: Key derivatization pathways from the title compound.

## Conclusion

**(4-methyl-4H-1,2,4-triazol-3-yl)methanol** represents more than just a single chemical entity; it is a strategic entry point into the vast and pharmacologically rich chemical space of 1,2,4-triazole derivatives. Its synthesis from readily available precursors is robust, and its structure is ideally suited for further chemical modification. By understanding its synthesis, characterization, and the functional role of its core scaffold, drug development professionals can effectively utilize this compound to design and create next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties.[12][13]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-methyl-4H-1,2,4-triazol-3-yl)methanol IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317090#4-methyl-4h-1-2-4-triazol-3-yl-methanol-iupac-name]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)